2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide
Description
Properties
IUPAC Name |
2-(5-amino-4-phenylimidazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-9(16)6-15-7-14-10(11(15)13)8-4-2-1-3-5-8/h1-5,7H,6,13H2,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCPYIQGNWLIOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501269927 | |
| Record name | 5-Amino-4-phenyl-1H-imidazole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235438-82-0 | |
| Record name | 5-Amino-4-phenyl-1H-imidazole-1-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235438-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-4-phenyl-1H-imidazole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Strategy
The synthesis of 2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide generally involves:
- Construction of the imidazole ring with the phenyl substituent at position 4.
- Introduction of the amino group at position 5.
- Attachment of the acetamide group at the N-1 position of the imidazole.
Two main approaches are reported in the literature:
- Cyclization of appropriate precursors such as benzylamine derivatives with glyoxal and ammonium acetate, followed by acetylation.
- Nucleophilic substitution or acylation of 5-amino-4-phenylimidazole derivatives with acetamide or acetylating agents.
Specific Synthetic Procedure and Optimization
A detailed synthetic route was reported involving the reaction of α-bromoacetophenone with acetylguanidine to produce 2-acetamido-4-phenylimidazole intermediates, which can be further converted to the target compound:
- Step 1: Reaction of α-bromoacetophenone with acetylguanidine in dimethylformamide (DMF) under controlled temperature (15–30 °C) and stoichiometric ratios (2 equivalents acetylguanidine) to form 2-acetamido-4-phenylimidazole.
- Step 2: Isolation of the product by filtration and washing due to poor solubility in DMF.
- Step 3: Hydrolysis under acidic conditions (e.g., 6 M HCl at 80 °C for 3 hours) to yield the 4-phenyl-1H-imidazol-2-amine.
- Step 4: Acylation of the amine with acetyl chloride or acetic anhydride in anhydrous ethanol or other solvents to form the acetamide derivative.
Reaction Conditions and Yields
Optimization studies have shown:
| Entry | α-Bromoacetophenone (mol) | Acetylguanidine (mol) | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 0.5 | 1.0 | 15–25 | 7.5 | 60.0 | Initial conditions |
| 2 | 1.0 | 2.0 | 15–30 | 8.5 | 59.3 | Scale-up |
| 3 | 1.3 | 2.5 | 15–30 | 8.5 | ~60 | Further scale-up |
- Increasing the equivalents of acetylguanidine to 2 improved conversion.
- Slower addition rates and reduced solvent volume enhanced yield and minimized by-products.
- Yields typically ranged around 60% for the intermediate 2-acetamido-4-phenylimidazole.
Alternative Preparation via Reduction of Nitro Precursors
A patent describes an alternative method involving:
- Preparation of 2-nitro-1-[5-nitro-1-(phenylmethyl)-1H-imidazol-4-yl]ethanone.
- Reduction using stannous chloride dihydrate in concentrated hydrochloric acid at 60 °C for 3 hours.
- Subsequent purification steps including ethanol treatment and ether washing to isolate the target amine derivative.
- Final pH adjustments and filtration to obtain the amino-imidazole acetamide.
This method is valuable for industrial-scale synthesis due to the robustness of reduction and purification steps.
Analytical and Purification Considerations
- The product can be purified by column chromatography on silica gel using ethyl acetate.
- The 2-acetamidoimidazole intermediate is poorly soluble in DMF and can be isolated by filtration.
- Structural confirmation is achieved by MS, ^1H NMR, and ^13C NMR spectroscopy.
- Purity is typically validated by HPLC and melting point analysis (e.g., 210–212 °C for related compounds).
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Scale | Notes |
|---|---|---|---|---|---|
| Cyclization of α-bromoacetophenone + acetylguanidine | α-bromoacetophenone, acetylguanidine, DMF | 15–30 °C, 7–9 h | ~60 | Up to 250 g | Optimized addition rate, solvent volume |
| Reduction of nitro precursor | 2-nitro-imidazole derivative, SnCl₂·2H₂O, HCl | 60 °C, 3 h | Not specified | Laboratory/Industrial | Involves multi-step purification |
| Acylation of 5-amino-4-phenylimidazole | Acetyl chloride or acetic anhydride, EtOH | Reflux 6–8 h or 4 h with acid catalyst | 65–85 (reported for similar compounds) | Laboratory scale | Catalysts like triethylamine or H₂SO₄ improve yield |
Chemical Reactions Analysis
Types of Reactions: 2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group.
Reduction: Reduction reactions can reduce nitro groups to amino groups.
Substitution: Substitution reactions can replace the phenyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Common reagents include halides and strong bases.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazoles.
Scientific Research Applications
Research indicates that 2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide exhibits significant biological activities, particularly as an anti-inflammatory agent. Key findings include:
- Inhibition of Vascular Adhesion Protein-1 : This protein plays a crucial role in inflammatory processes and diabetic complications. The compound's ability to inhibit this protein suggests its potential use in treating inflammatory diseases.
Pharmacological Applications
The unique structure of 2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide allows for distinct interactions with biological targets, making it a candidate for various therapeutic applications:
- Anti-inflammatory Drugs : Its structural characteristics suggest potential for development as anti-inflammatory agents.
- Antimicrobial Agents : The compound has shown promise against bacterial strains, which could lead to new antibiotic therapies.
- Cancer Treatment : Preliminary studies indicate that imidazole derivatives may possess anticancer properties, warranting further investigation into their efficacy against solid tumors .
Mechanism of Action
The mechanism by which 2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The phenyl group enhances the compound's ability to interact with biological targets, while the acetamide group can improve its solubility and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Imidazole-Based Acetamides
- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Key Features: Bromophenyl substituent on thiazole, triazole linker, and benzodiazole moiety. Impact: The bromine atom enhances lipophilicity and may improve membrane permeability compared to the amino group in the target compound.
- N-{4-[(2-Phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide Key Features: Sulfonyl group bridges dihydroimidazole and phenylacetamide. Impact: The sulfonyl group increases polarity and may alter solubility.
Benzothiazole-Based Acetamides
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
Functionalized Imidazole Derivatives
- 2-[5-(Hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide Key Features: Hydroxymethyl and mercapto groups on imidazole. The hydroxymethyl group may enhance solubility .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Biological Activity
2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide is a compound that belongs to the imidazole family, which has garnered attention due to its diverse biological activities. Imidazole derivatives are known for their roles in various biochemical processes and as potential therapeutic agents. This article explores the biological activity of this specific compound, synthesizing findings from various studies, including its antimicrobial, anticancer, and enzymatic inhibition properties.
Chemical Structure and Properties
The compound features an imidazole ring, which is integral to its biological activity. The presence of the amino and phenyl groups enhances its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
| Compound | Zone of Inhibition (mm) |
|---|---|
| 2-(5-amino-4-phenyl-1H-imidazol-1-yl)acetamide | 20 (E. coli) |
| Streptomycin | 28 (E. coli) |
| Norfloxacin | 30 (S. aureus) |
The zone of inhibition data suggests that the compound may be comparable to established antibiotics in its effectiveness against certain pathogens .
2. Anticancer Activity
Imidazole derivatives have also been investigated for their anticancer properties. A study focusing on similar compounds revealed that they can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.
For example, compounds derived from imidazole were tested against various cancer cell lines such as U87MG glioblastoma cells, showing promising results in reducing cell viability through mechanisms involving apoptosis .
3. Enzyme Inhibition
The compound has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression within tumor microenvironments. Inhibiting IDO can enhance anti-tumor immunity, making this compound a candidate for cancer therapy .
Case Study 1: IDO Inhibition
A systematic study evaluated the binding interactions of imidazole derivatives with IDO. The most potent inhibitors demonstrated a ten-fold increase in activity compared to standard compounds, suggesting that modifications to the imidazole structure can significantly enhance therapeutic efficacy .
Case Study 2: Antimicrobial Efficacy
In another study, a series of phenyl-imidazole derivatives were synthesized and tested for their antimicrobial activity against various pathogens. The results indicated that certain modifications led to increased potency against resistant strains of bacteria .
Q & A
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Resolution Strategies :
Assay Standardization : Use common positive controls (e.g., albendazole for anthelmintic assays) and cell lines (e.g., HepG2 for cytotoxicity) .
Replicate Key Studies : Reproduce results under identical conditions (solvent, concentration, incubation time) .
Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
